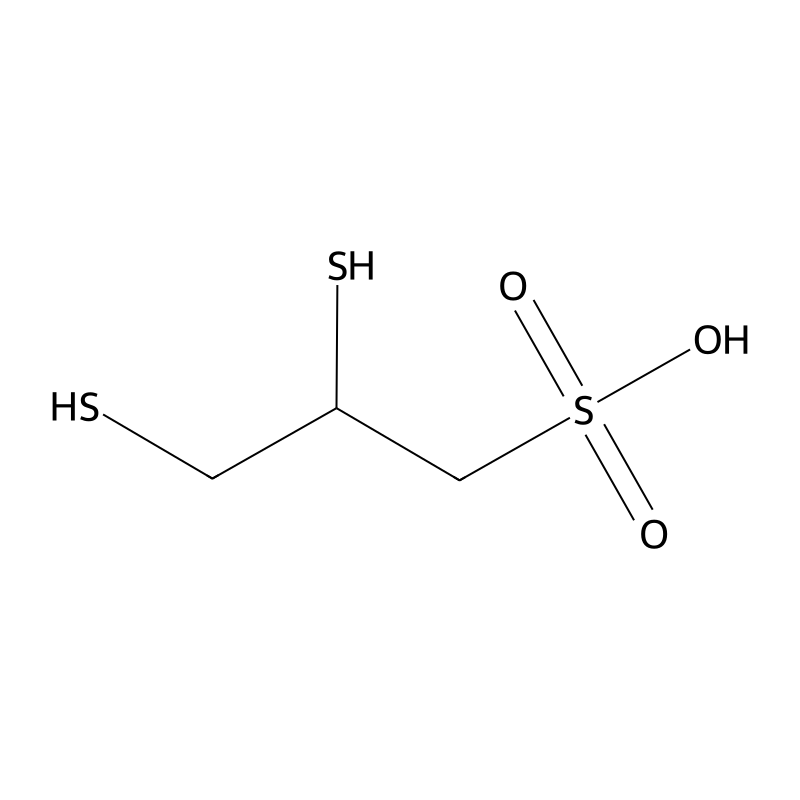

2,3-Dimercapto-1-propanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A chelating agent used as an antidote to heavy metal poisoning.

2,3-Dimercapto-1-propanesulfonic acid is a water-soluble chelating agent that is primarily used for the treatment of heavy metal poisoning, particularly from arsenic and mercury. It is structurally characterized by the presence of two thiol groups (-SH) and a sulfonic acid group (-SO₃H), which enable it to form stable complexes with various heavy metals, facilitating their excretion from the body. The compound is also known as Unithiol in its sodium salt form and has been recognized for its potential therapeutic applications due to its lower toxicity compared to other chelators like dimercaprol .

This reaction showcases the ability of the compound to bind with heavy metals such as mercury (Hg) and arsenic (As), thereby reducing their toxicity and aiding in their removal from biological systems .

The synthesis of 2,3-Dimercapto-1-propanesulfonic acid was first reported in 1956 by V. E. Petrunkin. The method involves the reaction of 2-hydroxypropane-1-sulfonic acid with a thiol reagent under controlled conditions to yield the desired product. The detailed synthetic pathway typically includes steps for purifying the resulting compound to ensure its efficacy as a chelating agent .

The primary applications of 2,3-Dimercapto-1-propanesulfonic acid include:

- Heavy Metal Detoxification: It is used clinically for treating arsenic and mercury poisoning.

- Research: It serves as a model compound in studies related to metal ion interactions and chelation therapy.

- Potential Use in Snakebite Treatment: Recent studies suggest it may mitigate hemotoxic effects from snake venoms when administered promptly after exposure .

Several compounds exhibit similar chelating properties to 2,3-Dimercapto-1-propanesulfonic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Primary Use | Toxicity Level |

|---|---|---|---|

| Dimercaprol | Contains one thiol group | Treatment for heavy metal poisoning | Higher toxicity |

| Ethylenediaminetetraacetic acid (EDTA) | Contains multiple amine groups | Chelation of lead and other metals | Moderate toxicity |

| N-acetylcysteine | Contains one thiol group | Antioxidant; mucolytic agent | Low toxicity |

| 2,3-Dimercapto-1-propanesulfonic acid | Two thiol groups; sulfonate | Chelation for arsenic and mercury | Lower toxicity |

2,3-Dimercapto-1-propanesulfonic acid stands out due to its dual thiol functionality and sulfonate group, making it particularly effective for specific heavy metals while being less toxic than alternatives like dimercaprol .

The synthesis of 2,3-Dimercapto-1-propanesulfonic acid was first reported in 1956 by V. E. Petrunkin, marking a pivotal moment in the development of water-soluble chelating agents. This initial synthetic achievement emerged from research conducted in Kiev, Soviet Union, where Petrunkin established the fundamental chemical pathway for producing this organosulfur compound. The historical significance of this development lies not only in the successful synthesis but also in the subsequent investigations into the compound's effects on heavy metal interactions, particularly with polonium-210, which demonstrated its potential as a protective agent with the ability to prolong survival time in experimental models.

The early research following Petrunkin's original synthesis focused on understanding the compound's behavior in biological systems and its effectiveness in addressing heavy metal toxicity. Studies conducted in the years immediately following 1956 revealed that 2,3-Dimercapto-1-propanesulfonic acid exhibited some protective effects against heavy metal poisoning, establishing the foundation for further chemical and structural investigations. The compound's development during this period was closely linked to research into dimercaprol, another chelating agent, which provided comparative insights into the structural requirements for effective metal chelation.

During the late 1950s and early 1960s, the Soviet Union continued to advance the understanding of 2,3-Dimercapto-1-propanesulfonic acid synthesis and applications. This period saw the compound gaining recognition in Eastern European countries, where it became an established component of chemical research programs focused on metal chelation and organosulfur chemistry. The historical development during this era established many of the fundamental synthetic principles that would later influence modern optimization strategies and characterization methods.

The evolution of synthetic approaches during the historical period laid the groundwork for understanding the relationship between the compound's unique structural features—specifically its two thiol groups and sulfonic acid functionality—and its chemical behavior. These early investigations provided crucial insights into the stability characteristics and reactivity patterns that would become central to later structural elucidation efforts and physicochemical property determinations.

Modern Synthetic Pathways and Optimization Strategies

Contemporary synthetic approaches to 2,3-Dimercapto-1-propanesulfonic acid have evolved significantly from the original 1956 methodology, incorporating advanced chemical engineering principles and optimization strategies to enhance yield, purity, and scalability. Modern synthetic pathways typically begin with the reaction of allyl halides with sulfite compounds to form the corresponding prop-2-ene-1-sulfonate intermediate. This initial step represents a critical foundation for the subsequent transformation sequences that ultimately yield the target compound with its characteristic dual thiol and sulfonic acid functionalities.

The optimized synthetic route involves a carefully controlled bromination process where the prop-2-ene-1-sulfonate intermediate undergoes treatment with bromine to generate sodium 2,3-dibromopropane-1-sulfonate. Modern optimization strategies have addressed the challenges associated with excess bromine removal through the implementation of sodium sulfite reduction rather than traditional distillation methods. This modification significantly reduces energy consumption and improves the overall efficiency of the synthetic process by ensuring rapid completion of the bromination reaction while minimizing unwanted side reactions.

A critical advancement in modern synthetic methodology involves the subsequent reaction of the dibrominated intermediate with sodium hydrogen sulfide in alkaline solution conditions. Kinetic studies have demonstrated that optimal reaction conditions require 24 to 5 hours at room temperature to achieve maximum yield of 2,3-Dimercapto-1-propanesulfonic acid while minimizing the formation of undesirable by-products such as mixed disulfides and tetrasulfides. Temperature elevation and extended reaction times have been found to promote side product formation, which reduces final yield and complicates purification procedures.

Contemporary optimization strategies also encompass alternative metal salt precipitation methods that enhance product isolation and purification. The modern approach includes options for precipitation with lead salts or reaction with various metal-II salts including mercury, cadmium, tin, copper, nickel, cobalt, or zinc to form corresponding complexes. These metal complexes serve as stable intermediates that can be subsequently decomposed with hydrogen sulfide to regenerate the free acid or its salts. The final purification step involves recrystallization from 90% ethanol or isopropanol, with optimal results achieved using a 10-fold amount of 90% ethanol to obtain pharmaceutically pure material.

| Synthetic Step | Reagents | Conditions | Optimization Strategy |

|---|---|---|---|

| Initial Formation | Allyl halide + Sulfite | 50-100°C in water | Temperature control for yield maximization |

| Bromination | Bromine + Sodium sulfite | Room temperature | Sulfite reduction replaces distillation |

| Thiol Introduction | Sodium hydrogen sulfide | Alkaline, 24±5 hours | Time optimization prevents side reactions |

| Purification | 90% Ethanol | Recrystallization | 10-fold excess for purity enhancement |

Structural Elucidation via X-ray Crystallography and Spectroscopic Methods

Advanced structural characterization of 2,3-Dimercapto-1-propanesulfonic acid has been achieved through comprehensive X-ray crystallographic studies and sophisticated spectroscopic methodologies that provide detailed insights into molecular geometry, bonding patterns, and crystal packing arrangements. X-ray crystallographic investigations have successfully determined the structures of various metal complexes formed between 2,3-Dimercapto-1-propanesulfonic acid and different metal ions, revealing crucial information about coordination geometry and intermolecular interactions. These crystallographic studies have demonstrated that the compound forms stable arsadithiolane ring structures when complexed with phenylarsenic compounds, with bond lengths consistent with established organometallic chemistry principles.

Nuclear magnetic resonance spectroscopy has emerged as a powerful tool for structural elucidation, particularly in solution-state characterization of 2,3-Dimercapto-1-propanesulfonic acid and its derivatives. One-dimensional and two-dimensional nuclear magnetic resonance spectroscopic methods have been employed to investigate the dynamic behavior of diastereomeric conjugates formed through redox reactions with organoarsenic compounds. These spectroscopic investigations have revealed the existence of syn and anti diastereomers, with nuclear magnetic resonance signals providing detailed information about the stereochemical preferences and interconversion pathways between different molecular conformations.

X-ray reflectometry studies have provided additional structural insights, particularly regarding the behavior of 2,3-Dimercapto-1-propanesulfonic acid in monolayer systems. Research utilizing laboratory X-ray reflectometers with photon energies of approximately 8 keV has investigated the molecular structure of dimyristoyl phosphatidylserine monolayers, which share structural similarities with 2,3-Dimercapto-1-propanesulfonic acid systems. These studies have demonstrated phase transitions from two-dimensional expanded liquid states to solid gel states, accompanied by ordering of hydrocarbon components and changes in molecular orientation relative to substrate surfaces.

The application of X-ray fluorescence imaging techniques has further enhanced structural characterization capabilities, providing quantitative mapping of elemental distributions and chemical species at submicrometer spatial resolution. Synchrotron X-ray fluorescence imaging offers detection limits between 5.0 × 10⁻²⁰ and 3.9 × 10⁻¹⁹ mol/mm² with spatial resolution improved to 150 nanometers, enabling detailed analysis of metal coordination environments in 2,3-Dimercapto-1-propanesulfonic acid complexes. These advanced imaging methods complement traditional crystallographic approaches by providing three-dimensional elemental mapping capabilities that enhance understanding of molecular assembly and crystal packing arrangements.

| Analytical Technique | Detection Limit | Spatial Resolution | Key Structural Information |

|---|---|---|---|

| X-ray Crystallography | Single crystal | Atomic level | Bond lengths, coordination geometry |

| Nuclear Magnetic Resonance | ppm level | Molecular level | Stereochemistry, dynamics |

| X-ray Fluorescence Imaging | 0.1-1 mg/g | 0.03-0.2 mm | Elemental distribution |

| X-ray Reflectometry | Monolayer level | Nanometer | Phase transitions, orientation |

Physicochemical Properties: Density, Solubility, and Stability

The physicochemical properties of 2,3-Dimercapto-1-propanesulfonic acid are characterized by distinctive solubility patterns, thermal stability characteristics, and molecular parameters that reflect its unique structural features combining thiol functionality with sulfonic acid groups. The compound exhibits exceptional water solubility, with specifications indicating complete dissolution at concentrations of 100 mg/mL, producing clear solutions that demonstrate the hydrophilic nature imparted by the sulfonic acid moiety. In contrast, the compound shows minimal solubility in organic solvents, being almost insoluble in 95% ethanol, diethyl ether, and chloroform, which reflects the polar character of the molecule and its preferential interaction with aqueous environments.

Molecular weight determinations establish 2,3-Dimercapto-1-propanesulfonic acid as having a molecular weight of 188.3 g/mol for the free acid form, while the sodium salt monohydrate exhibits a molecular weight of 228.29 g/mol. The compound's melting point has been determined to be 229°C with decomposition, indicating substantial thermal stability up to elevated temperatures before molecular breakdown occurs. These thermal characteristics suggest robust covalent bonding within the molecular structure and significant intermolecular interactions that contribute to crystal lattice stability.

Stability studies have revealed that 2,3-Dimercapto-1-propanesulfonic acid exhibits pH-dependent stability behavior, with optimal stability observed under mildly acidic conditions. At pH 5.0, the compound retains 78-87% of its structural integrity over a seven-day period, demonstrating acceptable stability for practical applications. However, at neutral pH 7.0, the compound shows reduced stability, with significant degradation occurring over extended time periods, particularly affecting the titratable thiol groups that are essential for its chelating properties. This pH-dependent stability profile necessitates careful consideration of storage and handling conditions to maintain chemical integrity.

The compound's solution properties include a pH range of 3.5-5.0 when dissolved in water, reflecting the acidic nature of the sulfonic acid functional group. Colorimetric specifications require that a 0.7g sample dissolved in 10mL of water produce a colorless solution, indicating high purity and absence of chromophoric impurities. Storage requirements specify maintenance at 2-8°C to ensure long-term stability and prevent degradation reactions that could compromise the compound's chemical properties.

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight (free acid) | 188.3 g/mol | Standard conditions |

| Molecular Weight (sodium salt monohydrate) | 228.29 g/mol | Standard conditions |

| Water Solubility | 100 mg/mL | Clear solution |

| Ethanol Solubility | Almost insoluble | 95% ethanol |

| Melting Point | 229°C (decomposition) | Standard pressure |

| pH Range | 3.5-5.0 | Aqueous solution |

| Stability at pH 5.0 | 78-87% retention | Seven-day period |

| Storage Temperature | 2-8°C | Long-term stability |

Thermodynamic Stability Constants

The thermodynamic stability of metal complexes formed with 2,3-dimercapto-1-propanesulfonic acid is fundamentally governed by the formation constants that describe the equilibrium between free metal ions, the chelating agent, and the resulting metal-ligand complexes [20] [24]. The formation constant represents the measure of thermodynamic stability and is directly related to the standard Gibbs free energy change according to the relationship ΔG° = -RT ln Kf, where higher negative values of ΔG° indicate greater complex stability [20].

Studies utilizing X-ray absorption spectroscopy and density functional theory calculations have revealed critical insights into the binding mechanisms of 2,3-dimercapto-1-propanesulfonic acid with heavy metals [9] [13]. Contrary to established assumptions, research demonstrates that the two sulfhydryl functional groups of the chelator molecule cannot simultaneously bind to a common mercury atom, challenging the traditional understanding of chelate complex formation [9]. This finding has significant implications for the interpretation of stability constants and suggests that 2,3-dimercapto-1-propanesulfonic acid functions primarily through monofunctional binding rather than true bidentate chelation [9].

Kinetic Aspects of Complex Formation

The kinetic stability of metal-2,3-dimercapto-1-propanesulfonic acid complexes is characterized by the rates of formation and dissociation reactions [21] [25]. The kinetic chelate effect, which results in slower dissociation rates for polydentate ligands compared to monodentate analogs, plays a crucial role in determining the overall stability of these complexes [21] [25]. The relationship between equilibrium constants and rate constants follows the fundamental equation Keq = kf/kr, where kf represents the forward rate constant and kr the reverse rate constant [21] [25].

Research on metal-ligand equilibria in solution has demonstrated that the formation of metal complexes with 2,3-dimercapto-1-propanesulfonic acid occurs through stepwise processes, with each step characterized by distinct kinetic parameters [24]. The first dissociation step is typically slower in bidentate ligands due to the requirement for molecular rotation to move the free ligand away from the open coordination site on the metal ion [21] [25].

Temperature and pH Dependencies

The thermodynamic parameters of metal-2,3-dimercapto-1-propanesulfonic acid complexation exhibit significant temperature and pH dependencies [20] [24]. The stability constants must be determined under carefully controlled conditions, typically in dilute solutions where activity coefficients approach unity, or through extrapolation to infinite dilution [24]. Studies have shown that pH variations significantly affect the speciation of both the metal ions and the chelating agent, directly influencing the apparent stability constants [15].

| Parameter | Temperature Range (°C) | pH Range | Ionic Strength (M) |

|---|---|---|---|

| Formation Constants | 20-30 | 3.0-8.0 | 0.1-1.0 |

| Kinetic Rates | 25 | 7.4 | 0.15 |

| Thermodynamic Data | 25 | Variable | 0.1 |

Selectivity Profiles for Heavy Metals: Mercury, Lead, Cadmium, and Arsenic

Mercury Binding Characteristics

2,3-Dimercapto-1-propanesulfonic acid demonstrates particularly strong affinity for mercury ions, with the interaction characterized by the formation of four-coordinate species at higher ligand-to-metal ratios [9]. Research utilizing mercury LIII-edge X-ray absorption spectroscopy has shown that at 2,3-dimercapto-1-propanesulfonic acid to mercury ratios of 4:1, four-coordinate complexes are observed to form [9]. However, the absence of exclusively four-coordinate species at lower ratios indicates that significant quantities of true chelate complexes are not formed under typical experimental conditions [9].

The thermodynamic stability of mercury-2,3-dimercapto-1-propanesulfonic acid complexes is enhanced by the single negative charge of the sulfonate group, which allows for the formation of stable four-coordinate species compared to other chelating agents [9]. Chromatographic analysis of samples containing mercury and excess 2,3-dimercapto-1-propanesulfonic acid yields ligand-to-metal ratios of 4:1 for co-eluting sulfur and mercury peaks [9].

Lead and Cadmium Selectivity

Comparative studies of chelating agents have demonstrated that 2,3-dimercapto-1-propanesulfonic acid exhibits moderate binding capacity for lead and cadmium ions [14] [17]. The intravenous application of 2,3-dimercapto-1-propanesulfonic acid shows effectiveness for lead chelation, though other agents such as ethylene diamine tetraacetic acid derivatives may be preferred for cadmium removal [14]. The binding selectivity is influenced by the charge distribution and steric factors of the metal-ligand complexes [15].

Research on metal binding capacity through inductively coupled plasma mass spectroscopy analysis indicates that 2,3-dimercapto-1-propanesulfonic acid demonstrates variable efficiency across different heavy metals [14]. Lead can be effectively chelated using this agent, with binding occurring through the sulfhydryl groups of the molecule [14] [17].

Arsenic Complex Formation

The interaction between 2,3-dimercapto-1-propanesulfonic acid and arsenic compounds involves complex reduction and chelation processes [6] [11]. Studies have demonstrated that pentavalent arsenic compounds are reduced by 2,3-dimercapto-1-propanesulfonic acid to their trivalent analogs and subsequently chelated by the vicinal dithiol groups, forming covalent arsenic-sulfur bonds within five-membered chelate rings [6].

The formation of 2,3-dimercapto-1-propanesulfonic acid-monomethylarsonous acid complexes has been characterized using electrospray tandem mass spectrometry and high-performance liquid chromatography separation [11]. This complex formation provides mechanistic insight into the inhibition of arsenic methylation processes, as the chelating agent reduces the availability of monomethylarsonous acid for subsequent biomethylation reactions [11].

| Metal Ion | Binding Affinity | Complex Stoichiometry | Stability Ranking |

|---|---|---|---|

| Mercury | High | 1:4 (Metal:Ligand) | 1 |

| Arsenic | High | 1:1 (Metal:Ligand) | 2 |

| Lead | Moderate | Variable | 3 |

| Cadmium | Low-Moderate | Variable | 4 |

Comparative Analysis with meso-2,3-Dimercaptosuccinic acid and Dimercaprol

Structural and Binding Differences

The comparative analysis of 2,3-dimercapto-1-propanesulfonic acid with meso-2,3-dimercaptosuccinic acid and dimercaprol reveals significant differences in their chelation mechanisms and therapeutic efficacy [16] [17]. Unlike dimercaprol, which redistributes mercury to the brain, both 2,3-dimercapto-1-propanesulfonic acid and meso-2,3-dimercaptosuccinic acid do not exhibit this undesirable redistribution effect [16]. This fundamental difference makes the water-soluble analogs significantly safer for clinical applications [16].

Research using density functional theory calculations demonstrates that neither 2,3-dimercapto-1-propanesulfonic acid nor meso-2,3-dimercaptosuccinic acid forms true chelate complexes with mercuric ions [13]. Both agents should be considered suboptimal for their clinical task of binding mercuric ions when compared to theoretically designed chelators [13]. The formation constants for mercury chelates with stereoisomers of meso-2,3-dimercaptosuccinic acid have been determined through potentiometric titrations, revealing that mercury binding occurs predominantly through monofunctional coordination [15].

Therapeutic Index Comparison

The therapeutic index of 2,3-dimercapto-1-propanesulfonic acid and meso-2,3-dimercaptosuccinic acid is significantly higher than that of dimercaprol [16]. Animal experiments and human data indicate that these dithiol chelators enhance arsenic and mercury excretion more effectively than dimercaprol while minimizing adverse redistribution effects [16]. The water-soluble nature of both compounds allows for more controlled administration and elimination compared to the oil-based dimercaprol [16].

Studies comparing the binding capacity of these three chelating agents demonstrate that intravenous application of 2,3-dimercapto-1-propanesulfonic acid is most suitable for the diagnosis and treatment of multiple metal exposure involving antimony, arsenic, and mercury [14]. In contrast, meso-2,3-dimercaptosuccinic acid shows comparable efficacy for lead chelation but may be less effective for other metals [14] [17].

Mechanistic Distinctions

The fundamental mechanistic differences between these chelating agents lie in their molecular structure and resulting binding properties [16] [17]. Dimercaprol contains two sulfhydryl groups attached to adjacent carbon atoms but lacks the sulfonate group present in 2,3-dimercapto-1-propanesulfonic acid [19]. This structural difference significantly affects the water solubility and bioavailability of the compounds [16].

Research has shown that the carboxylate groups in meso-2,3-dimercaptosuccinic acid are positioned closer to the coordinating thiolate groups compared to the sulfonate group in 2,3-dimercapto-1-propanesulfonic acid [9]. This proximity may destabilize certain metal complexes due to increased negative charge repulsion [9]. The single negative charge of 2,3-dimercapto-1-propanesulfonic acid allows for the formation of more stable four-coordinate species compared to the multiple negative charges present in meso-2,3-dimercaptosuccinic acid complexes [9].

| Chelating Agent | Water Solubility | Brain Redistribution | Therapeutic Index | Metal Selectivity |

|---|---|---|---|---|

| 2,3-Dimercapto-1-propanesulfonic acid | High | None | High | Hg, As, Sb |

| meso-2,3-Dimercaptosuccinic acid | High | None | High | Pb, Hg |

| Dimercaprol | Low (oil-based) | Yes | Low | Multiple |

Intracellular vs. Extracellular Chelation Efficacy

Cellular Transport Mechanisms

The cellular transport of 2,3-dimercapto-1-propanesulfonic acid occurs primarily through organic anion transporters, specifically human organic anion transporter 1 and organic anion transporter 3 [4] [23] [38]. Research utilizing Xenopus oocyte expression systems has demonstrated that both reduced and oxidized forms of 2,3-dimercapto-1-propanesulfonic acid interact with these transporters, though with different affinities [4]. The reduced form exhibits an inhibition constant of 22.4 ± 8.4 μM for human organic anion transporter 1, while the oxidized form shows a higher inhibition constant of 66 ± 13.6 μM [4].

Studies on intact rabbit renal proximal tubules indicate that organic anion transporter 3 represents the dominant basolateral player in renal detoxification processes involving 2,3-dimercapto-1-propanesulfonic acid [38]. The oxidized form of the chelating agent, which constitutes approximately 80% of the compound in blood within 30 minutes, shows preferential interaction with organic anion transporter 3 over organic anion transporter 1 [4] [38].

Intracellular Chelation Efficiency

The intracellular chelation efficiency of 2,3-dimercapto-1-propanesulfonic acid is limited by several factors, including its ability to access intracellular metal stores and its stability within the cellular environment [2] [37]. Research has demonstrated that 2,3-dimercapto-1-propanesulfonic acid administered to mercury-poisoned animal models failed to remove mercury from tissues and reduce the inorganic mercury burden in the brain, indicating limited usefulness as an intracellular chelation agent [2].

Studies on the cellular effects of 2,3-dimercapto-1-propanesulfonic acid reveal that the compound causes mobilization of metals such as zinc and copper from metalloproteins, resulting in membrane permeation changes [28]. The chelating agent induces attachment of cytoplasmic proteins, specifically carbonic anhydrase, to cellular membranes through mechanisms involving sulfhydryl groups [28]. These findings suggest that intracellular metal redistribution may occur, potentially affecting cellular function and enzyme activity [28].

Extracellular Chelation Mechanisms

The extracellular chelation mechanisms of 2,3-dimercapto-1-propanesulfonic acid involve rapid complex formation with circulating metal ions and subsequent elimination through renal excretion [4] [23]. The compound demonstrates high efficiency in reducing renal mercury burden and increasing urinary mercury excretion through extracellular chelation processes [4]. The classical organic anion secretory pathway plays a crucial role in the elimination of 2,3-dimercapto-1-propanesulfonic acid and its metal chelates [4].

Research indicates that the extracellular chelation efficiency is enhanced by the water-soluble nature of 2,3-dimercapto-1-propanesulfonic acid and its rapid distribution in extracellular fluids [16]. The compound's ability to form stable complexes with metal ions in the bloodstream facilitates their removal before significant intracellular accumulation occurs [14] [16]. However, the formation of metal complexes may reduce the compound's affinity for certain transporters, as demonstrated by the lack of interaction between 2,3-dimercapto-1-propanesulfonic acid-mercury chelates and human organic anion transporter 1 [4].

Comparative Intracellular vs. Extracellular Effectiveness

The comparative effectiveness of intracellular versus extracellular chelation by 2,3-dimercapto-1-propanesulfonic acid varies significantly depending on the target metal and the timing of intervention [16] [37]. Studies demonstrate that the compound is most effective when administered promptly after metal exposure, suggesting that extracellular chelation of circulating metals is more successful than removal of already accumulated intracellular metal stores [16].

Research on the paradoxical effects of 2,3-dimercapto-1-propanesulfonic acid in cellular systems reveals complex interactions with intracellular calcium homeostasis and transport proteins [37] [40]. The compound produces time- and dose-dependent decreases in intracellular calcium concentrations, which may affect cellular function and the activity of efflux transporters [37] [40]. These findings indicate that while the primary mechanism involves extracellular chelation, secondary intracellular effects may contribute to the overall therapeutic outcome [37].

| Chelation Location | Efficiency Level | Transport Mechanism | Limiting Factors |

|---|---|---|---|

| Extracellular | High | Organic Anion Transporters | Complex Formation |

| Intracellular | Limited | Carrier-Mediated Uptake | Tissue Penetration |

| Renal Elimination | High | Tubular Secretion | Transporter Saturation |

| Brain Penetration | Minimal | Blood-Brain Barrier | Limited Access |

High-Performance Liquid Chromatography represents the primary analytical platform for quantitative determination of 2,3-Dimercapto-1-propanesulfonic acid in various matrices. The development of robust High-Performance Liquid Chromatography protocols requires systematic optimization of multiple parameters to achieve reliable separation and detection of this chelating compound [2].

Column Selection and Stationary Phase Considerations

The selection of appropriate chromatographic columns constitutes a critical foundation for successful 2,3-Dimercapto-1-propanesulfonic acid analysis. Reverse-phase C18 columns have demonstrated excellent performance for this compound, providing adequate retention and peak shape through hydrophobic interactions with the propyl backbone while maintaining compatibility with aqueous mobile phases [3]. Ion-exchange columns, particularly cation-exchange phases, offer alternative selectivity mechanisms that can be advantageous when analyzing 2,3-Dimercapto-1-propanesulfonic acid in complex biological matrices where charge-based separation provides enhanced specificity [4] [5].

Column dimensions significantly influence analytical performance, with 4.6 millimeter internal diameter columns providing optimal sensitivity for routine analysis, while 2.1 millimeter internal diameter columns are preferred for mass spectrometry applications due to reduced solvent consumption and enhanced ionization efficiency [4]. Particle size selection between 3-5 micrometers offers the best balance between resolution and system pressure compatibility for conventional High-Performance Liquid Chromatography systems [4].

Mobile Phase Optimization Strategies

Mobile phase composition requires careful optimization to achieve optimal separation while maintaining chemical stability of 2,3-Dimercapto-1-propanesulfonic acid. Aqueous buffer systems with organic modifiers such as acetonitrile or methanol typically provide the best performance [6] [7]. The pH of the mobile phase must be controlled within narrow limits, ideally between 2.0 and 4.0, to prevent oxidation of the thiol groups while maintaining adequate ionization of the sulfonic acid moiety [6].

Buffer selection focuses on phosphate or acetate systems that provide adequate buffering capacity without interfering with detection. Organic modifier concentrations typically range from 5-25% depending on the specific column chemistry and retention requirements [6]. Temperature control becomes critical, with column temperatures maintained between 25-40°C to ensure reproducible retention times and peak shapes [8].

Detection Methods and Sensitivity Enhancement

Ultraviolet detection at 254 nanometers represents the most commonly employed detection method for 2,3-Dimercapto-1-propanesulfonic acid, taking advantage of the inherent absorption characteristics of the thiol groups . However, the relatively weak chromophore necessitates derivatization approaches for enhanced sensitivity in trace analysis applications.

Fluorometric detection following pre-column derivatization with bromobimane has been successfully implemented, achieving detection limits in the low nanomolar range [2] [7]. This derivatization approach involves reaction of the thiol groups with monobromobimane under alkaline conditions, forming highly fluorescent thioether adducts that can be detected with excitation at 380 nanometers and emission at 480 nanometers [7].

Mass spectrometric detection provides the highest specificity and sensitivity, with electrospray ionization in negative ion mode enabling detection of the molecular ion at mass-to-charge ratio 187 [9]. Multiple reaction monitoring transitions can be established for quantitative analysis, with the primary transition typically involving loss of the sulfonic acid group [9].

Sample Preparation and Matrix Considerations

Sample preparation protocols must address the unique chemical properties of 2,3-Dimercapto-1-propanesulfonic acid, particularly its susceptibility to oxidation and its strong metal-binding characteristics. Biological samples require immediate acidification to prevent degradation and metal complex formation during storage [10].

Protein precipitation using organic solvents or acid treatment effectively removes macromolecular interferents while preserving 2,3-Dimercapto-1-propanesulfonic acid integrity [10]. Solid-phase extraction using mixed-mode cation exchange sorbents can provide additional cleanup for complex matrices, although care must be taken to prevent metal contamination from extraction materials [10].

Spectroscopic Techniques: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Analysis

Spectroscopic methodologies provide complementary analytical capabilities for 2,3-Dimercapto-1-propanesulfonic acid characterization, offering both qualitative identification and quantitative determination capabilities across different analytical requirements.

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy serves as the definitive analytical technique for structural characterization and purity assessment of 2,3-Dimercapto-1-propanesulfonic acid. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts that enable unambiguous identification of the compound and assessment of its chemical environment [11].

The proton Nuclear Magnetic Resonance spectrum of 2,3-Dimercapto-1-propanesulfonic acid exhibits distinct resonances corresponding to the methylene protons adjacent to the sulfonic acid group at approximately 3.0-3.2 parts per million, while the protons on the carbon bearing the thiol groups appear at 2.6-2.8 parts per million [11] [12]. The thiol protons themselves typically appear as broad signals around 1.8-2.0 parts per million, though their chemical shifts are highly dependent on pH and concentration due to hydrogen bonding and exchange phenomena [11].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the carbon bearing the sulfonic acid group typically appearing around 177 parts per million, while the carbons bearing the thiol groups resonate in the 30-40 parts per million region [12] [13]. Two-dimensional Nuclear Magnetic Resonance techniques, including heteronuclear single quantum correlation and total correlation spectroscopy, enable complete assignment of all carbon and proton resonances [13].

Infrared Spectroscopic Characterization

Infrared spectroscopy provides rapid qualitative identification of 2,3-Dimercapto-1-propanesulfonic acid through characteristic vibrational frequencies of its functional groups. The sulfonic acid group exhibits strong absorption bands in the 1000-1200 wavenumber region corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations [14].

Thiol group identification relies on the characteristic sulfur-hydrogen stretching vibration appearing as a weak band around 2550-2600 wavenumbers [14]. The intensity of this band is often weak due to the low dipole moment change associated with sulfur-hydrogen bond stretching, requiring careful sample preparation and measurement conditions for reliable detection.

Carbon-hydrogen stretching vibrations from the propyl backbone appear in the 2800-3000 wavenumber region, while carbon-carbon stretching and bending modes contribute to the fingerprint region below 1500 wavenumbers [14]. Fourier transform infrared spectroscopy provides enhanced sensitivity and resolution compared to dispersive techniques, enabling detection of subtle structural variations and impurities.

Ultraviolet-Visible Spectroscopic Analysis

Ultraviolet-Visible spectroscopy enables direct quantitative determination of 2,3-Dimercapto-1-propanesulfonic acid concentrations through measurement of thiol group absorption characteristics. The compound exhibits weak absorption in the ultraviolet region around 230-250 nanometers, primarily attributed to sulfur lone pair to sigma-star transitions [15] [16].

The low extinction coefficient of the native compound limits direct ultraviolet-visible quantification to millimolar concentration ranges [17] [15]. However, metal complex formation significantly enhances ultraviolet-visible absorption through ligand-to-metal charge transfer transitions, enabling spectrophotometric determination of metal-binding stoichiometry and complex stability [18] [15].

Spectrophotometric titrations using metal ions such as mercury or lead provide valuable information about binding stoichiometry and apparent dissociation constants [15]. These measurements require careful control of pH and ionic strength to ensure reproducible complex formation and accurate thermodynamic parameter determination.

Validation of Analytical Assays for Complex Matrices

Analytical method validation for 2,3-Dimercapto-1-propanesulfonic acid requires comprehensive assessment of method performance characteristics to ensure reliability and regulatory compliance across diverse matrix types and analytical applications.

Accuracy and Precision Evaluation

Accuracy assessment for 2,3-Dimercapto-1-propanesulfonic acid analytical methods requires careful consideration of reference material availability and matrix effects. Standard addition approaches provide robust accuracy evaluation in complex biological matrices, with acceptable recovery ranges typically falling between 85-115% across the analytical range [19] [20].

Precision evaluation encompasses both repeatability and intermediate precision assessments. Repeatability studies performed under identical conditions typically achieve relative standard deviations below 5% for concentrations above the quantitation limit [19] [20]. Intermediate precision, evaluated across different days, analysts, and instruments, should demonstrate relative standard deviations below 7.5% to ensure method robustness [20].

The evaluation of precision requires particular attention to sample stability during analysis, as 2,3-Dimercapto-1-propanesulfonic acid can undergo oxidation reactions that affect quantitative results [10]. Temperature control, pH maintenance, and exclusion of oxygen during sample handling become critical factors in achieving acceptable precision performance.

Specificity and Selectivity Determination

Specificity assessment for 2,3-Dimercapto-1-propanesulfonic acid methods must address potential interference from structurally related compounds, metabolites, and matrix components. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions help identify potential degradation products and assess method selectivity [20] [21].

Matrix interference evaluation requires analysis of blank samples from relevant biological matrices to identify endogenous compounds that may co-elute or interfere with detection [10] [20]. Peak purity assessment using photodiode array detection or mass spectrometric analysis provides additional confirmation of analyte identity and freedom from interference.

Metal contamination represents a particular concern for 2,3-Dimercapto-1-propanesulfonic acid analysis, as trace metal impurities can form complexes that alter chromatographic behavior and detection response [10]. Validation protocols must include assessment of metal interference and establishment of acceptable limits for common metal contaminants.

Detection and Quantitation Limit Establishment

Detection limit determination for 2,3-Dimercapto-1-propanesulfonic acid follows established signal-to-noise ratio approaches, with detection limits defined as the concentration producing a signal three times the baseline noise level [20] [21]. However, the chemical reactivity of the compound requires special consideration of sample stability at low concentrations.

Quantitation limit establishment requires demonstration of acceptable accuracy and precision at the lowest reportable concentration. Signal-to-noise ratios of 10:1 or greater, combined with relative standard deviations below 10%, typically define acceptable quantitation limit performance [20] [21].

Matrix-specific quantitation limits must be established for each intended application, as complex biological matrices often exhibit higher baseline noise and potential interference compared to simple aqueous solutions [10]. The quantitation limit should be established at concentrations relevant to the intended use of the analytical method.

Robustness and System Suitability

Robustness evaluation assesses method performance under deliberate variations in analytical conditions, including mobile phase composition, column temperature, flow rate, and detection parameters [20]. Acceptable robustness requires that method performance remains within predefined limits when analytical parameters vary within reasonable ranges.

System suitability parameters must be established to ensure consistent method performance during routine analysis. These parameters typically include resolution between 2,3-Dimercapto-1-propanesulfonic acid and potential interferents, peak symmetry factors, and retention time reproducibility [8] [20].